molecular formula C29H38N2O2 B11553220 1-[4-(Decyloxy)phenyl]-3-[1-(naphthalen-1-yl)ethyl]urea

1-[4-(Decyloxy)phenyl]-3-[1-(naphthalen-1-yl)ethyl]urea

Cat. No.: B11553220
M. Wt: 446.6 g/mol
InChI Key: DBRDMFBDSAYYGH-UHFFFAOYSA-N
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Description

1-[4-(Decyloxy)phenyl]-3-[1-(naphthalen-1-yl)ethyl]urea is an organic compound with the molecular formula C29H38N2O2 This compound features a phenyl ring substituted with a decyloxy group and a naphthalen-1-yl group attached to an ethyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Decyloxy)phenyl]-3-[1-(naphthalen-1-yl)ethyl]urea typically involves the following steps:

    Formation of the Decyloxyphenyl Intermediate:

    Synthesis of the Naphthalen-1-yl Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Decyloxy)phenyl]-3-[1-(naphthalen-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The phenyl and naphthyl rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(Decyloxy)phenyl]-3-[1-(naphthalen-1-yl)ethyl]urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-[1-(naphthalen-1-yl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting transcription factors and gene expression to regulate biological processes.

Comparison with Similar Compounds

1-[4-(Decyloxy)phenyl]-3-[1-(naphthalen-1-yl)ethyl]urea can be compared with similar compounds such as:

    1-[4-(Octyloxy)phenyl]-3-[1-(naphthalen-1-yl)ethyl]urea: Differing by the length of the alkoxy chain.

    1-[4-(Decyloxy)phenyl]-3-[1-(phenyl)ethyl]urea: Differing by the substitution on the ethyl urea moiety.

    1-[4-(Decyloxy)phenyl]-3-[1-(naphthalen-2-yl)ethyl]urea: Differing by the position of the naphthyl group.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H38N2O2

Molecular Weight

446.6 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-(1-naphthalen-1-ylethyl)urea

InChI

InChI=1S/C29H38N2O2/c1-3-4-5-6-7-8-9-12-22-33-26-20-18-25(19-21-26)31-29(32)30-23(2)27-17-13-15-24-14-10-11-16-28(24)27/h10-11,13-21,23H,3-9,12,22H2,1-2H3,(H2,30,31,32)

InChI Key

DBRDMFBDSAYYGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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